8-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a purine core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole and purine intermediates.
Coupling Reactions: The benzodioxole moiety is coupled with the purine core using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired structure.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the purine core, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and benzodioxole positions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Biochemistry: Researchers explore its interactions with enzymes and other proteins to understand its mechanism of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
When compared to similar compounds, 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of a benzodioxole moiety and a purine core. Similar compounds include:
Properties
Molecular Formula |
C22H20FN5O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H20FN5O4/c1-26-18-19(25-21(26)24-10-14-5-8-16-17(9-14)32-12-31-16)27(2)22(30)28(20(18)29)11-13-3-6-15(23)7-4-13/h3-9H,10-12H2,1-2H3,(H,24,25) |
InChI Key |
FSZKYFIFMMXAST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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